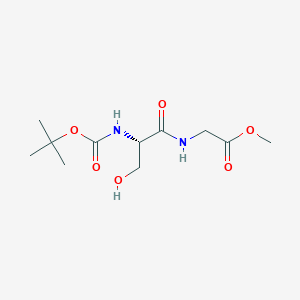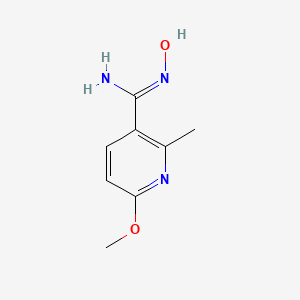
N-Hydroxy-6-methoxy-2-methylnicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-6-methoxy-2-methylnicotinimidamide is a chemical compound with the molecular formula C7H9N3O2. It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methylnicotinimidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxy-2-methylnicotinimidamide typically involves the reaction of 6-methoxy-2-methylnicotinic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide structure. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-6-methoxy-2-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-Hydroxy-6-methoxy-2-methylnicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-6-methoxy-2-methylnicotinimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidamide moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-2-methylnicotinimidamide
- 6-Methoxy-2-methylnicotinimidamide
- N-Hydroxy-6-methoxynicotinimidamide
Uniqueness
N-Hydroxy-6-methoxy-2-methylnicotinimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
N'-hydroxy-6-methoxy-2-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-6(8(9)11-12)3-4-7(10-5)13-2/h3-4,12H,1-2H3,(H2,9,11) |
Clave InChI |
ARAXAZOVSZDOKE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=CC(=N1)OC)/C(=N/O)/N |
SMILES canónico |
CC1=C(C=CC(=N1)OC)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


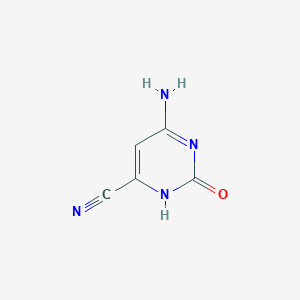
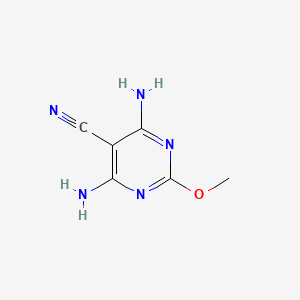

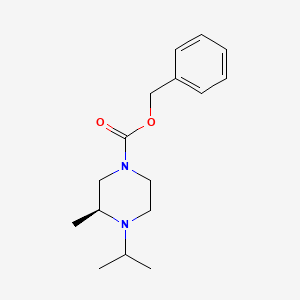
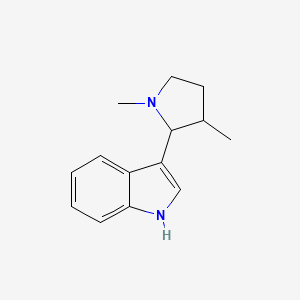
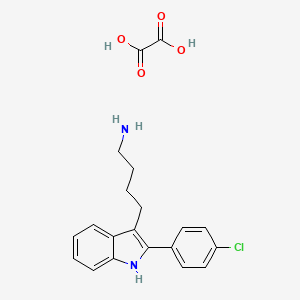
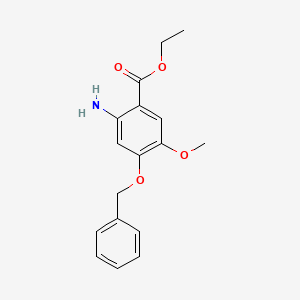

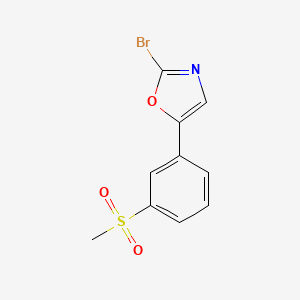
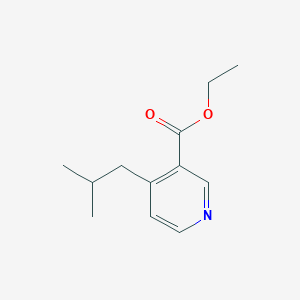
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
